molecular formula C16H11Cl2N3O B2562349 N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1180026-10-1

N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2562349
CAS No.: 1180026-10-1
M. Wt: 332.18
InChI Key: TUUMZVYBYROPHH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound featuring a benzofuropyrimidine core fused with a 4-chlorophenyl substituent. The hydrochloride salt form improves solubility, facilitating pharmacological applications. Synthetically, it is derived via nucleophilic substitution reactions involving 4-chlorobenzofuro[3,2-d]pyrimidine intermediates and aromatic amines under acidic conditions .

Properties

IUPAC Name

N-(4-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16-15-14(18-9-19-16)12-3-1-2-4-13(12)21-15;/h1-9H,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUMZVYBYROPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the reaction of 4-chloroaniline with benzofuro[3,2-d]pyrimidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The compound belongs to a broader class of fused pyrimidine derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogs: Benzofuropyrimidine vs. Thienopyrimidine and Pyrrolopyrimidine
Compound Class Core Structure Substituent Melting Point (°C) Key Pharmacological Activity Reference
Benzofuro[3,2-d]pyrimidin-4-amine Benzofuran + pyrimidine 4-Chlorophenyl 144–145 (free base) Kinase inhibition, cytotoxic activity
Thieno[3,2-d]pyrimidin-4-amine Thiophene + pyrimidine 4-(Methylsulfonyl)phenyl 262–264 (HCl salt) Cdc7/Cdk9 inhibition
Pyrrolo[3,2-d]pyrimidin-4-amine Pyrrole + pyrimidine 2,4-Dimethoxyphenyl 262–264 (HCl salt) Anticancer activity (SRB assay)

Key Findings :

  • Benzofuropyrimidines exhibit superior thermal stability (melting points >140°C) compared to thieno analogs, likely due to the oxygen-rich benzofuran core enhancing crystallinity .
  • Thienopyrimidines (e.g., XL413) show specific kinase inhibition (Cdc7/Cdk9) with IC₅₀ values in the nanomolar range, attributed to sulfur’s electronic effects enhancing target binding .
  • Pyrrolopyrimidines demonstrate higher aqueous solubility (as hydrochloride salts) and broad-spectrum cytotoxicity in SRB assays, making them favorable for in vitro screening .
Substituent Variations: Chlorophenyl vs. Other Aryl Groups
Compound Substituent Yield (%) Bioactivity (IC₅₀/EC₅₀) Notes Reference
N-(4-Chlorophenyl)benzofuropyrimidine HCl 4-Chlorophenyl 49–76 Not reported Enhanced lipophilicity
N-(4-Fluorobenzyl)pyrazolo[3,4-d]pyrimidine 4-Fluorobenzyl 57 5.74 ng/mL (SK-N-BE(2)) Neuroblastoma-specific cytotoxicity
N-(3,4-Dichlorophenyl)thienopyrimidine HCl 3,4-Dichlorophenyl 27 Sub-micromolar Low yield due to steric hindrance

Key Findings :

  • 4-Chlorophenyl derivatives exhibit moderate yields (49–76%) in nucleophilic substitution reactions, balancing reactivity and steric accessibility .
  • Fluorinated analogs (e.g., 4-fluorobenzyl) show higher specificity for neuroblastoma cell lines, likely due to enhanced membrane permeability and reduced off-target effects .
  • Dichlorophenyl substituents reduce synthetic yields (27%) but improve binding affinity in kinase assays, suggesting a trade-off between synthetic feasibility and potency .
Pharmacological Comparison
Compound Target Assay Method Activity (IC₅₀) Selectivity Reference
N-(4-Chlorophenyl)benzofuropyrimidine HCl Kinases (unspecified) SRB cytotoxicity Not reported Broad-spectrum
XL413 (Thienopyrimidine) Cdc7/Cdk9 Kinase inhibition 3.2 nM High for Cdc7
SNS-032 (Pyrazolo[3,4-d]pyrimidine) CDK2/CDK7/CDK9 Fluorescence <10 nM Multi-kinase inhibition

Key Findings :

  • The benzofuropyrimidine scaffold’s broad cytotoxicity (SRB assay) suggests non-specific interactions, whereas thienopyrimidines (e.g., XL413) achieve high selectivity for Cdc7/Cdk9 kinases .

Biological Activity

N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzofuro and pyrimidine moiety. The chemical formula is C19H16ClN3OC_{19}H_{16}ClN_3O, with a molecular weight of approximately 337.803 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for drug development.

The compound exhibits its biological activity primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis. Research indicates that it may activate several key pathways:

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway : This pathway is crucial for cell survival and growth. The compound has been shown to promote phosphorylation of AKT1 and other downstream targets, leading to enhanced cell survival signals.
  • Mitogen-activated protein kinase (MAPK) Pathway : Activation of MAPK signaling is associated with cellular responses to growth factors and stress. The compound mediates this pathway by phosphorylating proteins such as PLCG1, which is essential for downstream signaling cascades.
  • Nitric Oxide Production : It induces the expression of NOS2 and NOS3, resulting in increased nitric oxide production from endothelial cells, which plays a role in vascular biology and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values ranged from 0.87 to 12.91 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM .
Cell LineIC50 (μM)Comparison with 5-FU
MCF-70.87Better
MDA-MB-2311.75Better
5-Fluorouracil17.02-

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antifungal Activity : In studies involving pathogenic fungi, this compound showed promising antifungal effects against strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes or inhibition of key metabolic pathways .

Toxicity Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This suggests potential for further development as a therapeutic agent.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with this compound revealed an increase in caspase 9 levels, indicating the induction of apoptosis. The treatment resulted in a significant decrease in cell viability compared to untreated controls.
  • Antifungal Efficacy : In another study assessing antifungal activity, the compound was tested against multiple strains of Candida and demonstrated effective inhibition at concentrations lower than those required for traditional antifungal agents.

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